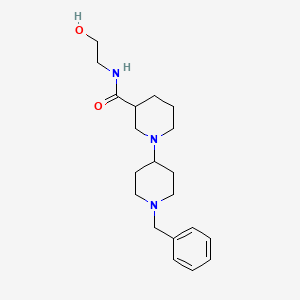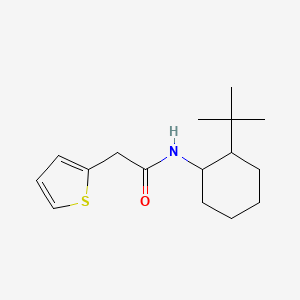
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a selective agonist of G protein-coupled receptor 40 (GPR40), which is involved in glucose metabolism and insulin secretion.
科学研究应用
TTA has been extensively studied for its potential applications in various fields. In the field of diabetes research, TTA has been shown to improve glucose tolerance and increase insulin secretion in animal models. TTA has also been investigated as a potential treatment for obesity and metabolic syndrome. In addition, TTA has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
作用机制
TTA acts as a selective agonist of N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, a receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose metabolism and insulin secretion. Upon binding to this compound, TTA enhances glucose-stimulated insulin secretion and improves glucose tolerance. TTA also activates the cAMP signaling pathway, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. In animal models, TTA has been shown to improve glucose tolerance and increase insulin secretion. TTA has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of metabolic disorders and neurodegenerative diseases. In addition, TTA has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using TTA in lab experiments is its selectivity for N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, which allows for specific targeting of pancreatic beta cells. TTA is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using TTA is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of TTA on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
未来方向
There are several future directions for research on TTA. One area of interest is the development of TTA analogs with improved solubility and bioavailability. Another area of interest is the investigation of TTA as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to assess the long-term safety and efficacy of TTA in humans. Overall, TTA has significant potential for the development of novel therapies for metabolic disorders and neurodegenerative diseases.
合成方法
The synthesis of TTA involves the reaction of 2-tert-butylcyclohexylamine with 2-thiophenecarboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to obtain TTA. The purity of TTA can be improved by recrystallization from ethanol.
属性
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-16(2,3)13-8-4-5-9-14(13)17-15(18)11-12-7-6-10-19-12/h6-7,10,13-14H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZIMHFDINLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)
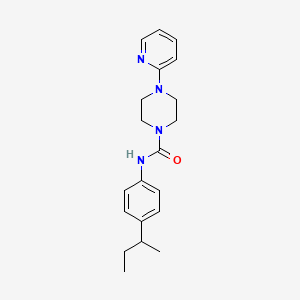
![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)
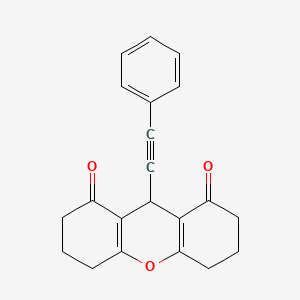
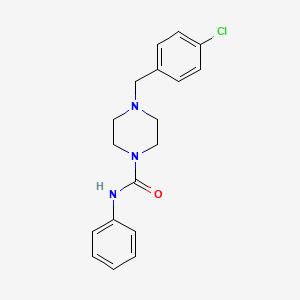
![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)
![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
